(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
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Overview
Description
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride, also known as AOMCl, is a chemical compound used in various scientific research applications. AOMCl is a carbonyl chloride derivative of oxazolidine, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom. AOMCl is used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic compounds.
Mechanism Of Action
The mechanism of action of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of the carbonyl chloride functional group with a nucleophile to form a covalent bond. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a reactive compound and can react with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical And Physiological Effects
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride does not have any known biochemical or physiological effects. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a synthetic compound and is not found naturally in any biological systems.
Advantages And Limitations For Lab Experiments
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has several advantages for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also a reactive compound and can be used to introduce the carbonyl chloride functional group into organic compounds. However, (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has some limitations for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a hazardous compound and should be handled with care. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride can also react with a variety of nucleophiles, which can make it difficult to control the reaction.
Future Directions
There are several future directions for research involving (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. One potential direction is the development of new synthetic methods for (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. Another potential direction is the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the synthesis of new peptides and other organic compounds. Additionally, the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the preparation of chiral oxazolidinone derivatives could lead to the development of new pharmaceuticals with improved properties.
Synthesis Methods
The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine with thionyl chloride. The reaction takes place at room temperature and yields (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride as a white crystalline solid. The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used in various scientific research applications, including the synthesis of peptides and other organic compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used as a reagent to introduce the carbonyl chloride functional group into organic compounds, which can then be used in the synthesis of peptides and other compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also used in the preparation of chiral oxazolidinone derivatives, which have potential applications in the pharmaceutical industry.
properties
CAS RN |
171563-11-4 |
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Product Name |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride |
Molecular Formula |
C7H8ClNO4 |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1 |
InChI Key |
NWFOWECJVWLUEX-WUJLRWPWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)O1)C(=O)C)C(=O)Cl |
SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
Canonical SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
synonyms |
4-Oxazolidinecarbonyl chloride, 3-acetyl-5-methyl-2-oxo-, (4S-trans)- (9CI) |
Origin of Product |
United States |
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